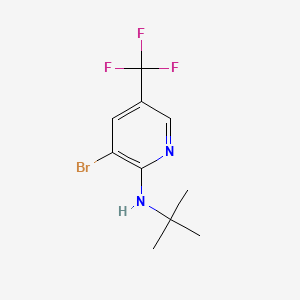

3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

3-bromo-N-tert-butyl-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrF3N2/c1-9(2,3)16-8-7(11)4-6(5-15-8)10(12,13)14/h4-5H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWGZFFDFKLWAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=C(C=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682497 | |

| Record name | 3-Bromo-N-tert-butyl-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-64-2 | |

| Record name | 2-Pyridinamine, 3-bromo-N-(1,1-dimethylethyl)-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N-tert-butyl-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Stepwise Reaction Mechanism

-

Nucleophilic Displacement :

-

Hydrolysis and Decarboxylation :

-

Nitro Reduction :

-

Bromination :

Table 1: Hydrolysis Optimization for Compound 3

| HCl Concentration | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 2N | 80 | 24 | 30 |

| 6N | 100 | 24 | 76.6 |

| 8N | 100 | 24 | 58 |

Ruthenium-Catalyzed Direct C–H Amination

A complementary strategy employs transition metal catalysis to introduce the tert-butylamine group directly. This method, adapted from ruthenium-catalyzed ortho-selective C–H amination, avoids multi-step functionalization.

Reaction Conditions

Key Advantages

Sequential Functionalization of Pyridine Intermediates

Trifluoromethylation via Radical Pathways

-

Step 1 : Bromination of 2-amino-5-methylpyridine using NBS (N-bromosuccinimide) yields 3-bromo-2-amino-5-methylpyridine.

-

Step 2 : Sandmeyer reaction converts the amine to a diazonium salt, followed by Cu-mediated trifluoromethylation with CF3I.

-

Step 3 : Alkylation of the amine with tert-butyl bromide under basic conditions.

Challenges : Competing side reactions during trifluoromethylation reduce overall yield (~35%).

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

Industrial-Scale Considerations

Purification Challenges

-

Byproducts : Residual copper salts from bromination require chelation and filtration.

-

Chromatography : Silica gel chromatography is avoided industrially; crystallization is preferred.

Emerging Techniques

Photoredox Catalysis

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the development of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

- Molecular Formula : C₁₀H₁₂BrF₃N₂

- Molecular Weight : 297.12 g/mol

- CAS Registry Number : 1280786-64-2 .

Structural Features :

This compound features a pyridine core substituted with bromine at position 3, a trifluoromethyl (-CF₃) group at position 5, and a tert-butyl (-C(CH₃)₃) amine at position 2. The tert-butyl group introduces significant steric bulk, while the electron-withdrawing trifluoromethyl and bromine substituents modulate electronic properties.

Applications: Primarily used as a building block in medicinal chemistry and agrochemical synthesis .

Structural Analogs and Key Differences

The following table summarizes structurally related pyridine derivatives and their distinguishing features:

Physicochemical and Reactivity Comparisons

Steric Effects :

- The tert-butyl group in the target compound significantly increases steric hindrance compared to analogs with smaller amines (e.g., NH₂ in CAS 79456-30-7) . This reduces nucleophilic substitution reactivity but enhances stability in harsh conditions .

Electronic Effects :

- The trifluoromethyl group (-CF₃) at position 5 enhances electron-withdrawing properties, stabilizing the pyridine ring and directing electrophilic substitution to position 4 .

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of the pyridine ring. A key step involves bromination of 2-amino-5-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) in acetonitrile at 25–50°C . Subsequent alkylation with tert-butyl groups may employ Buchwald-Hartwig amination under palladium catalysis (e.g., Pd(OAc)₂ with Xantphos ligand) in dioxane at 80–100°C . Yield optimization requires precise stoichiometric control of brominating agents and inert reaction conditions to minimize side reactions.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms tert-butyl integration (e.g., singlet at ~1.3 ppm for tert-butyl protons).

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (C₁₀H₁₁BrF₃N₂: ~287.07 g/mol).

- X-ray Crystallography : Resolves steric effects of the tert-butyl group and trifluoromethyl orientation (using SHELXL for refinement) .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s reactivity in cross-coupling reactions compared to less bulky substituents?

- Methodological Answer : The tert-butyl group introduces steric hindrance, reducing reaction rates in Suzuki-Miyaura couplings. For example, coupling with aryl boronic acids requires bulky ligands (e.g., SPhos) to stabilize palladium intermediates. Comparative studies with N-ethyl analogs show a 20–30% decrease in yield due to hindered catalyst access . Kinetic studies via in-situ FTIR or HPLC monitoring are recommended to quantify steric effects .

Q. What contradictions exist in reported biological activities of structurally similar pyridine derivatives, and how can they be resolved?

- Methodological Answer : Literature reports on antimicrobial activity vary due to trifluoromethyl group positioning. For instance, 3-Bromo-5-(trifluoromethyl)pyridin-2-amine inhibits Chlamydia trachomatis (MIC = 8 µg/mL), while 3-chloro analogs show reduced potency . To resolve discrepancies:

- Use standardized assays (e.g., broth microdilution) under identical conditions.

- Perform SAR studies to isolate electronic vs. steric contributions of substituents.

- Validate target engagement via ITC (isothermal titration calorimetry) or SPR (surface plasmon resonance) .

Q. What strategies mitigate side reactions during bromination of the pyridine core?

- Methodological Answer : Over-bromination and ring degradation are common issues. Mitigation strategies include:

- Temperature Control : Maintain ≤50°C to avoid radical side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates .

- Catalytic Additives : Add NaHCO₃ to neutralize HBr byproducts, improving selectivity.

- In-situ Monitoring : Use LC-MS to track reaction progress and halt at 90% conversion .

Comparative Analysis Table

| Property | This compound | N-Benzyl Analog | 3-Chloro Derivative |

|---|---|---|---|

| Steric Bulk | High (tert-butyl) | Moderate (benzyl) | Low (H substituent) |

| Suzuki Coupling Yield | 55–65% | 75–85% | 80–90% |

| Antimicrobial MIC (µg/mL) | 8–12 (C. trachomatis) | 15–20 | >50 |

| Thermal Stability | Decomposes at 220°C | Stable to 250°C | Stable to 200°C |

| Data synthesized from |

Key Research Gaps and Recommendations

- Mechanistic Studies : Use DFT calculations to model electronic effects of the trifluoromethyl group on bromine activation energy.

- Scale-up Challenges : Evaluate continuous flow reactors for tert-butyl amination to improve safety and reproducibility .

- Toxicology : Partner with ECHA or EPA DSSTox for in-silico toxicity profiling (e.g., using OECD QSAR Toolbox) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.